(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
Overview
Description
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is an organic compound with the molecular formula C12H12N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with 1-trityl-1H-imidazole-4-carboxaldehyde. The reaction mixture is stirred and cooled to -1 to -3°C, and the resulting precipitate is filtered and washed with cold ethanol . Another method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese oxide.
Reduction: Hydrogenation is a common reduction method used in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions
Oxidation: Manganese oxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a suitable catalyst.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese oxide yields the corresponding oxidized product .
Scientific Research Applications
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. In the case of medetomidine synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug . The imidazole ring plays a crucial role in its biological activity, interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Medetomidine: A sedative and analgesic used in veterinary medicine.
Dexmedetomidine: The (S)-enantiomer of medetomidine, used as an anesthetic.
Other Imidazole Derivatives: Compounds like clemizole, etonitazene, and omeprazole, which have various pharmacological activities.
Uniqueness
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its imidazole ring and dimethylphenyl group contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMJMOMMINVJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577819 | |
Record name | (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91874-85-0 | |
Record name | (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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